Alloaureothin

Description

Contextualization within Natural Product Chemistry and Chemical Biology

Natural product chemistry focuses on the isolation, structure elucidation, biosynthesis, and synthesis of small organic molecules produced by living organisms. These molecules, often termed specialized metabolites, play roles in defense, signaling, and communication and are characterized by their unique structures and biological activities. unbc.ca Alloaureothin fits within this domain as a polypropionate compound isolated from Streptomyces species, a genus well-known for producing a vast array of bioactive natural products, including polyketides. researchgate.netmdpi.com The study of such microbial metabolites is a significant area within natural product chemistry, aiming to uncover new chemical entities with potential applications. unbc.ca

Chemical biology, on the other hand, utilizes chemical principles and techniques to study and manipulate biological systems. Within this field, natural products like this compound serve as valuable tools and lead compounds to probe biological pathways and identify potential therapeutic targets. The investigation into how this compound interacts with biological systems, such as its effects on cell growth or nematode behavior, falls under the purview of chemical biology. researchgate.netresearchgate.netnih.gov The biosynthesis of natural products, including the enzymatic pathways involved in their formation, is also a key area of interest at the intersection of natural product chemistry and chemical biology. nih.govebi.ac.uk

Historical Perspective on this compound Discovery and Early Research

This compound is described as a new aureothin (B1665325) derivative. ebi.ac.ukfrontiersin.org Aureothin itself was first isolated from Streptomyces thioluteus. researchgate.netebi.ac.uknih.gov this compound, a polypropionate possessing a nitro group, was isolated from the mycelium of Streptomyces sp. MM23. ebi.ac.ukresearchgate.net Early research involved the determination of its chemical structure based on spectroscopic data. ebi.ac.ukresearchgate.net this compound is also referred to as 11-cis aureothin, indicating its structural relationship and likely discovery in connection with studies on aureothin. nih.gov More recently, this compound has been isolated from other Streptomyces strains, including the endophytic bacterium Streptomyces sp. AE170020, isolated from pine tree roots. researchgate.netresearchgate.netnih.govresearchgate.net Cocultivation of different Streptomyces species has also led to the production and isolation of this compound, highlighting the potential for microbial interactions to influence the production of secondary metabolites. nih.gov

Significance of this compound in Antimicrobial and Anticancer Research Paradigms

This compound has demonstrated biological activities that are relevant to both antimicrobial and anticancer research. It has been reported to exhibit growth inhibitory effects against human fibrosarcoma HT1080 cells. mdpi.comebi.ac.ukresearchgate.net This cytotoxicity suggests potential as an anticancer agent, aligning with the broader interest in natural products for cancer treatment due to their diverse structures and mechanisms of action. xiahepublishing.commdpi.comnih.gov

Beyond its potential anticancer properties, this compound has also shown activity against nematodes. Studies have indicated that this compound, along with aureothin, suppressed the growth, reproduction, and behavior of the pine wood nematode, Bursaphelenchus xylophilus. researchgate.netresearchgate.netnih.govresearchgate.net This nematicidal activity positions this compound as a compound of interest in the search for environmentally benign agents for controlling agricultural pests. researchgate.netnih.govresearchgate.net While the primary focus of some research has been on its effects against nematodes, its structural class, nitrophenyl-γ-pyrone compounds, is known to include compounds with antibacterial and anticancer activities. researchgate.net This underscores the significance of this compound within research paradigms seeking new agents to combat infectious diseases and cancer.

Anticancer Activity Data:

| Cell Line | IC50 Value (µM) | Source Strain |

| Human fibrosarcoma HT1080 | 30 | Streptomyces sp. MM23 mdpi.comebi.ac.ukresearchgate.net |

| HeLa | Observed activity | Streptomyces netropsis WLXQSS-4 mdpi.com |

| A549 | Observed activity | Streptomyces netropsis WLXQSS-4 mdpi.com |

Nematicidal Activity Data against Bursaphelenchus xylophilus:

| Compound | Effect Observed | Source Strain |

| This compound | Suppression of growth, reproduction, and behavior | Streptomyces sp. AE170020 researchgate.netresearchgate.netnih.govresearchgate.net |

Structure

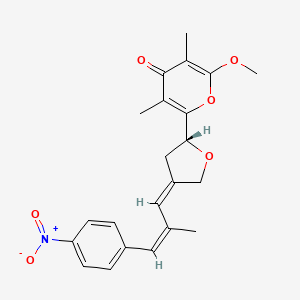

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23NO6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(Z)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9-,17-10-/t19-/m1/s1 |

InChI Key |

GQKXCBCSVYJUMI-WTEJLRIGSA-N |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |

Synonyms |

alloaureothin aureothin mycolutein |

Origin of Product |

United States |

Discovery, Isolation Methodologies, and Producing Organisms of Alloaureothin

Identification and Characterization of Alloaureothin-Producing Microorganisms

The identification of this compound-producing microorganisms often involves the isolation of bacterial strains from environmental samples followed by screening for the production of target compounds. Spectroscopic analyses, such as HR-MS and NMR, are crucial for the structural determination and identification of isolated compounds like this compound. researchgate.net

Streptomyces species are well-established producers of a wide array of secondary metabolites, including polyketides like this compound and aureothin (B1665325). biosynth.comnih.gov Several Streptomyces strains have been identified as sources of this compound.

| Streptomyces Species/Strain | Source Environment | Reference |

|---|---|---|

| Streptomyces sp. MM23 | Mycelium | researchgate.netnih.gov |

| Streptomyces sp. AE170020 | Endophytic (pine tree root) | nih.govexlibrisgroup.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govgoogle.commdpi.com |

| Streptomyces netropsis WLXQSS-4 | Rhizosphere (Clematis manshurica Rupr.) | researchgate.netnih.govnih.govmdpi.com |

| Streptomyces luteireticuli NIIST-D31 | Soil (Western Ghats forest) | researchgate.netnih.govnih.govnih.gov |

These findings highlight the prevalence of this compound production within the Streptomyces genus, isolated from varied ecological niches.

Rhizosphere and endophytic microorganisms, which inhabit the soil around plant roots and the internal tissues of plants, respectively, represent particularly promising sources for novel bioactive compounds. nih.govnih.govnewswise.com

Rhizosphere Strains: Streptomyces netropsis WLXQSS-4, isolated from the rhizosphere soil of Clematis manshurica Rupr., has been shown to produce this compound. nih.govnih.gov Genomic analysis of this strain revealed a significant number of predicted biosynthetic gene clusters, suggesting a robust secondary metabolism. researchgate.netnih.gov Medium screening was found to activate the production of this compound in this strain. nih.govnih.gov

Endophytic Strains: Streptomyces sp. AE170020, an endophytic bacterium isolated from pine tree root samples, is another notable producer of this compound. nih.govexlibrisgroup.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govgoogle.commdpi.com This strain was specifically selected for its high nematicidal activity, which was attributed to the production of compounds including this compound and aureothin. exlibrisgroup.comresearchgate.net Endophytic Streptomyces species from pine trees have been shown to produce antibacterial polyketides, contributing to the host plant's defense. researchgate.net

Other Microbial Sources of this compound

While Streptomyces species are the primary reported producers of this compound, research into other microbial sources is ongoing. The broad diversity of microorganisms, including bacteria, fungi, and actinomycetes, suggests the potential for discovering this compound or related compounds from other genera. researchgate.netmdpi.com However, current search results predominantly link this compound production to Streptomyces.

Advanced Extraction and Chromatographic Techniques for this compound Isolation in Research

The isolation of this compound from microbial cultures involves various extraction and chromatographic techniques to separate and purify the compound from the complex mixture of metabolites.

Extraction: Organic solvents are commonly used for the initial extraction of this compound from microbial biomass or culture broth. For instance, acetone (B3395972) extraction of the mycelium cake from Streptomyces sp. AE170020 culture has been employed to obtain crude extracts containing this compound. google.com Solvent extraction is a fundamental step in isolating phytochemicals and microbial metabolites. researchgate.netunram.ac.id

Chromatography: Chromatographic methods are essential for the purification of this compound. Techniques such as preparative Thin-Layer Chromatography (prep TLC) and High-Performance Liquid Chromatography (HPLC) are utilized to separate this compound from other compounds in the extract. researchgate.net For example, serial purification involving chromatographic steps was used to identify this compound from S. netropsis WLXQSS-4. researchgate.net HPLC is also used for analyzing the purity of isolated compounds. researchgate.net

| Technique | Application in this compound Isolation | Reference |

|---|---|---|

| Organic Solvent Extraction (e.g., Acetone) | Initial extraction from microbial culture/mycelium | google.com |

| Preparative Thin-Layer Chromatography (prep TLC) | Separation and purification of compounds | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity analysis | researchgate.netresearchgate.net |

These techniques are standard in natural product chemistry for isolating bioactive compounds from microbial sources.

Strain Engineering and Fermentation Optimization Strategies for Enhanced this compound Production in Research

Strategies involving strain engineering and fermentation optimization are explored in research to enhance the production of secondary metabolites like this compound.

Strain Engineering: While specific details on the genetic engineering of Streptomyces for enhanced this compound production are not extensively detailed in the provided snippets, the potential for manipulating biosynthetic gene clusters (BGCs) in Streptomyces is recognized. nih.govresearchgate.netnewswise.com Genomic analysis can reveal BGCs associated with secondary metabolite production, providing targets for genetic modification to increase yield or produce novel derivatives. researchgate.netnih.gov The gene clusters aluA, aluB, aluC, and aluD have been associated with this compound biosynthesis in Streptomyces netropsis WLXQSS-4. newswise.com

Fermentation Optimization: Optimizing fermentation conditions, such as the culture medium, temperature, and incubation time, can significantly impact the yield of secondary metabolites. frontiersin.org Medium screening has been shown to activate the production of this compound in S. netropsis WLXQSS-4. nih.govnih.gov Cocultivation of Streptomyces strains has also been explored as a strategy to isolate novel secondary metabolites and potentially improve yield compared to individual cultures. nih.gov Standard fermentation methods are employed for culturing Streptomyces strains to produce compounds like this compound. google.comfrontiersin.org

These research strategies aim to improve the efficiency and yield of this compound production from microbial sources for further study and potential applications.

Biosynthetic Pathways and Genetic Basis of Alloaureothin Production

Elucidation of Alloaureothin Biosynthetic Gene Clusters (BGCs)

The identification and characterization of the this compound (alu) BGC have been crucial in understanding its synthesis. Genomic and metabolomic studies of Streptomyces netropsis WLXQSS-4, a rhizosphere isolate, have been particularly insightful. mdpi.com Bioinformatic analysis of this strain's genome predicted the existence of 40 BGCs, one of which was identified as the putative this compound cluster. mdpi.com The activation of this cryptic gene cluster was achieved through the "one strain–many compounds" (OSMAC) strategy. mdpi.com

The core of the this compound BGC comprises three genes, aluA, aluB, and aluC, which encode for polyketide synthases (PKSs). mdpi.com These enzymes are responsible for assembling the polyketide backbone of the molecule. mdpi.comresearchgate.net Beyond these core PKS genes, several other genes within the cluster have been assigned putative functions based on homology to known enzymes. mdpi.com These include genes responsible for the synthesis of the p-nitrobenzoate (PNBA) starter unit (aluE and aluG), pyrone methylation (aluI), and regulation of the pathway (aluD). mdpi.com

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Reference |

|---|---|---|

| aluA | Polyketide Synthase (PKS) | mdpi.commaxapress.com |

| aluB | Polyketide Synthase (PKS) | mdpi.commaxapress.com |

| aluC | Polyketide Synthase (PKS) | mdpi.commaxapress.com |

| aluD | Pathway regulation | mdpi.commaxapress.com |

| aluE | Synthesis of p-nitrobenzoate (PNBA) starter unit | mdpi.com |

| aluF | N-oxygenase (generation of the nitro aryl moiety) | mdpi.com |

| aluG | Synthesis of p-nitrobenzoate (PNBA) starter unit | mdpi.com |

| aluH | Cytochrome P450 monooxygenase (furan ring synthesis) | mdpi.com |

| aluI | Pyrone methylation | mdpi.com |

The this compound BGC shares a high degree of similarity in both gene sequence and organization with the biosynthetic gene cluster for aureothin (B1665325) (aur). mdpi.comresearchgate.net This strong resemblance suggests a conserved biosynthetic mechanism for these two related polyketides. mdpi.com However, a key distinction lies in the stereochemistry of the diene moiety. This compound possesses a diene with an E,Z configuration, whereas aureothin has an E,E configuration. mdpi.comresearchgate.net This subtle structural difference, arising from the biosynthetic process, leads to notable variations in their physicochemical properties. mdpi.comresearchgate.net The iterative action of AluA is responsible for the assembly of two malonylmethyl groups, but uniquely generates the diene with both trans and cis configurations. researchgate.net

Identification of Core Biosynthetic Genes (aluA, aluB, aluC, etc.)

Enzymology of Key Steps in this compound Biosynthesis

The synthesis of the this compound molecule involves a modular assembly line of enzymes that build and modify the polyketide chain.

The backbone of this compound is constructed by a type I polyketide synthase system. mdpi.comnih.gov The core PKS enzymes, AluA, AluB, and AluC, function in a coordinated manner. mdpi.com Type I PKSs are large, multifunctional enzymes organized into modules, with each module responsible for one cycle of polyketide chain elongation. rcsb.org The process involves successive decarboxylative Claisen condensations between a starter unit and extender units. nih.gov In the case of aureothin biosynthesis, which is highly similar to that of this compound, the first module of the PKS acts iteratively, incorporating two (2S)-methylmalonyl-CoA extender units. nih.gov This iterative and modular combination is a key feature of the PKS assembly line that constructs the polyketide backbone. nih.gov

Following the assembly of the polyketide backbone by the PKSs, a series of tailoring enzymes modify the intermediate to yield the final this compound structure. mdpi.comsciepublish.com These modifications are crucial for the compound's final chemical properties and biological activity.

Within the alu BGC, the gene aluF is predicted to encode an N-oxygenase, which is responsible for the formation of the nitro aryl group. mdpi.com Another key tailoring enzyme is a cytochrome P450 monooxygenase, encoded by the aluH gene. mdpi.com This enzyme is believed to catalyze the stereoselective synthesis of the furan (B31954) ring. mdpi.com The formation of the E,Z diene configuration in this compound, as opposed to the E,E configuration in aureothin, may be the result of a post-tailoring enzyme that catalyzes the isomerization of a trans double bond, a mechanism also observed in the biosynthesis of phoslactomycin. mdpi.com

Polyketide Synthase (PKS) Involvement in this compound Backbone Assembly

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is tightly controlled by regulatory elements within its biosynthetic gene cluster. The gene aluD has been identified as a putative regulatory gene in the this compound pathway. mdpi.commaxapress.com In many Streptomyces species, the expression of secondary metabolite BGCs is often under the control of specific regulatory genes that can activate or repress transcription of the biosynthetic genes in response to various internal and external signals. nih.gov The activation of the cryptic alu gene cluster in S. netropsis WLXQSS-4 through specific cultivation conditions highlights the role of environmental factors in triggering the expression of these regulatory genes and, consequently, the production of this compound. mdpi.com

Total Synthesis, Semisynthesis, and Analog Generation of Alloaureothin

Strategic Approaches to Alloaureothin Total Synthesis

Total synthesis of natural products like this compound often requires carefully designed strategies to construct complex molecular architectures. These strategies typically involve breaking down the target molecule into simpler, readily available starting materials through retrosynthetic analysis and then employing key synthetic methodologies to build the molecule step-by-step. numberanalytics.comscispace.comethz.ch

Retrosynthetic analysis is a fundamental approach in organic synthesis that involves working backward from the target molecule to identify potential precursors and disconnections. numberanalytics.comamazonaws.comdeanfrancispress.comchemistrydocs.com For a complex molecule like this compound, this involves identifying key bonds that can be formed using known and reliable chemical reactions. amazonaws.com The goal is to simplify the structure into commercially available or easily synthesized building blocks. amazonaws.comdeanfrancispress.com While specific details of the retrosynthetic analysis for this compound's core structure were not extensively detailed in the search results, the general principles of retrosynthetic analysis apply, focusing on strategic disconnections that simplify the molecular framework. amazonaws.comdeanfrancispress.com

The total synthesis of molecules containing complex heterocyclic and polypropionate structures, such as this compound, relies on a repertoire of synthetic methodologies. These methodologies include reactions for carbon-carbon bond formation, functional group interconversions, and stereochemical control. Intermediate compounds are derived through a sequence of these reactions, progressively building the complexity of the target molecule. For instance, the synthesis of related -methoxy--pyrone heterocycles, which are structural features found in this compound, has been approached through strategies involving 1,4-addition and the grafting of nucleophilic species. chim.it Palladium-catalyzed coupling reactions and direct C-H activation/arylation protocols are also relevant methodologies for the derivatization of heterocyclic cores. researchgate.net

Retrosynthetic Analysis of this compound Core Structure

Development of this compound Semisynthetic Routes

Semisynthesis involves using a naturally occurring starting material, which already possesses a significant portion of the target molecule's structure, and then performing chemical transformations to complete the synthesis or create derivatives. This approach can be advantageous for complex natural products where total synthesis is challenging or inefficient. While the search results mention the isolation of this compound from Streptomyces sp. researchgate.netresearchgate.net, specific detailed reports on the development of dedicated semisynthetic routes for this compound were not prominently featured. However, the concept of semisynthesis is a recognized strategy in natural product chemistry to obtain target compounds or their analogs from readily available natural precursors. researchgate.netnih.gov

Design and Chemical Synthesis of this compound Analogs and Derivatives

The creation of analogs and derivatives of natural products like this compound is a common practice in chemistry to explore structure-activity relationships and potentially improve properties. ajgreenchem.comnih.govfrontiersin.org This involves modifying the chemical structure of the parent compound.

Chemical modification strategies for natural product scaffolds involve altering the existing functional groups or introducing new substituents to the core structure. nih.govnih.govlifechemicals.com For compounds containing a -pyrone ring and polypropionate chains like this compound, various chemical transformations can be applied. These might include reactions targeting the nitro group, the pyrone ring, or the alkene functionalities within the polypropionate chain. The design of these modifications is often guided by the desired changes in physical, chemical, or biological properties. lifechemicals.comnih.gov Strategies can range from minor alterations like replacing atoms or functional groups to more significant changes involving ring opening or closure. nih.gov

Enzymatic derivatization utilizes enzymes to perform specific chemical transformations on a molecule. This approach can offer high selectivity and efficiency under mild conditions. While the search results did not provide specific examples of enzymatic derivatization applied directly to this compound, enzymatic reactions are known to play a role in the biosynthesis of natural products and can be employed in the laboratory for targeted modifications. Biocatalysis is an increasingly important tool in organic synthesis, offering alternative routes for the synthesis and derivatization of complex molecules.

Structure Activity Relationship Sar Studies of Alloaureothin and Its Analogs

Impact of Alloaureothin Structural Motifs on Biological Activity

The biological activity of this compound is intrinsically linked to its distinct structural motifs. This compound possesses a nitrophenyl-γ-pyrone core, a structural feature shared with other bioactive compounds isolated from Streptomyces species. researchgate.net These γ-pyrone compounds exhibit diverse biological activities, including antinematodal and cytotoxicity effects. researchgate.net The γ-pyrone moiety itself is reminiscent of structural cores found in other cytotoxic natural products, some of which are known to inhibit mitochondrial electron transport chain complex I or block voltage-gated potassium channels. nih.gov

The presence of the nitro group is another key structural motif. Nitroaromatic compounds are known for their diverse biological activities, often related to their ability to undergo reduction in biological systems. The specific positioning and electronic effects of the nitro group on the phenyl ring in this compound are likely contributors to its bioactivity.

Correlation of Functional Group Modifications with this compound Efficacy in Research Models

Modifications to the functional groups within a molecule can significantly alter its efficacy and pharmacological properties. While specific data on systematic functional group modifications of this compound and their correlation with efficacy in research models is limited in the provided search results, general principles of medicinal chemistry and findings from studies on related compounds offer relevant context.

Functional groups such as hydroxyls, ketones, ethers, and the nitro group in this compound can influence its solubility, lipophilicity, hydrogen bonding capacity, and reactivity, all of which impact its interaction with biological targets and its pharmacokinetic profile. ashp.orgreachemchemicals.com For example, altering hydroxyl groups can affect oral absorption, as seen with modifications to acyclovir. ashp.org The presence of electron-donating or withdrawing groups can also influence the electronic distribution within the molecule, impacting its binding affinity to enzymes or receptors. ashp.org

Studies on other natural products with similar structural elements, such as curcumin (B1669340) with its phenolic and β-diketone moieties, have shown that specific functional groups are responsible for key activities like antioxidant effects and interactions with proteins. nih.gov Modifications to these groups can lead to analogs with improved activity. nih.gov

Given that this compound has shown growth inhibitory effects against human fibrosarcoma cells and antinematode activity, modifications to functional groups within its structure could potentially lead to analogs with enhanced potency, altered selectivity, or improved pharmacological properties in relevant research models. researchgate.netresearchgate.net For instance, modifications to the γ-pyrone ring or the polypropionate chain could impact its interaction with cellular components or enzymes involved in the observed biological activities.

Stereochemical Influences on this compound Bioactivity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining biological activity. numberanalytics.comijpras.comnih.govresearchgate.net Different stereoisomers of a compound can exhibit significant differences in potency, efficacy, metabolism, and even adverse effects because biological targets like enzymes and receptors are often chiral and can recognize stereoisomers as distinct entities. numberanalytics.comijpras.comnih.govresearchgate.net

This compound is a stereoisomer of aureothin (B1665325), differing in the configuration of its diene moiety (E,Z in this compound vs. E,E in aureothin). researchgate.net This difference in stereochemistry has been noted to result in a significant difference in physicochemical properties. researchgate.net While the precise impact of this specific stereochemical difference on the detailed bioactivity profiles of this compound compared to aureothin is not fully elaborated in the provided search results, the general principle of stereochemical influence on bioactivity is highly relevant.

Research on other chiral natural products and drugs has consistently demonstrated that stereochemical variations can lead to vastly different biological outcomes. numberanalytics.comijpras.comnih.govresearchgate.net For example, enantiomers can have different affinities for their targets, be metabolized differently by chiral enzymes, or interact with different biological pathways. nih.gov Therefore, the E,Z configuration of the diene in this compound, as opposed to the E,E configuration in aureothin, is highly likely to contribute to differences in their respective biological activity profiles, including potency and potentially the spectrum of organisms or cell lines they affect. Further detailed studies comparing the biological activities of pure this compound and aureothin, along with their individual stereoisomers if applicable, would be necessary to fully understand the stereochemical influences.

Molecular and Cellular Mechanisms of Alloaureothin Action

Identification of Molecular Targets of Alloaureothin

Understanding the specific molecules that this compound interacts with is crucial for elucidating its mechanisms of action. Studies have aimed to identify these targets through various experimental approaches. researchgate.netnih.gov

Enzyme Inhibition by this compound

Enzyme inhibition is a significant mechanism by which many bioactive compounds exert their effects. This compound and related polypropionates have been investigated for their ability to inhibit various enzymes. While some polypropionates have shown enzyme inhibition effects, specific detailed data on this compound's direct inhibition of enzymes like squalene (B77637) epoxidase or proteases is not extensively detailed in the provided search results. However, the broader class of polypropionates has been noted for enzyme inhibition activities. nih.gov

Interactions with Cellular Components

This compound's biological effects can also stem from its interactions with fundamental cellular structures such as the cell wall and membranes. While the provided information highlights the nematicidal activity of this compound and its impact on nematodes like Bursaphelenchus xylophilus, including suppression of growth, reproduction, and behavior, specific details on its direct interaction with cell walls or membranes of target organisms are not explicitly provided in the search snippets. researchgate.netnih.gov However, studies on the effects of B. xylophilus infection in pine trees mention the development of vacuoles in ray parenchyma cells and an increase in lipid peroxide levels, indicating cellular damage that could potentially be influenced by compounds like this compound. nih.gov

Intracellular Signaling Pathway Modulation by this compound

Modulation of intracellular signaling pathways is a common mechanism for bioactive compounds to influence cellular behavior. While the provided search results discuss signaling pathways in the context of other compounds or biological processes (e.g., cAMP signaling pathway in fungi, SIRT-1/p-LKB-1/AMPK pathway in the context of NAFLD), specific research detailing how this compound directly modulates particular intracellular signaling pathways is not present. mdpi.comresearchgate.netresearchgate.net

Effects of this compound on Cellular Processes

This compound has been observed to influence several key cellular processes, contributing to its biological activities such as cytotoxicity and effects on nematode physiology. nih.govresearchgate.netnih.govresearchgate.netpreprints.org

Mitochondrial Dysfunction Induced by this compound

Some natural products containing a γ-pyrone structure, similar to that found in this compound, are known to inhibit mitochondrial function, specifically targeting NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain adipogen.comnih.gov. While the direct mechanism of this compound on mitochondrial dysfunction is not explicitly detailed in the search results, related compounds like aureothin (B1665325) are known Complex I inhibitors, inhibiting mitochondrial respiration and oxidative phosphorylation adipogen.com. This suggests a potential mechanism for this compound's cellular effects, including toxicity and induction of reactive oxygen species (ROS) production, which can be linked to mitochondrial dysfunction . Studies on other compounds, like alloimperatorin, have shown induction of apoptosis through the mitochondrial pathway, characterized by reduced mitochondrial membrane potential nih.gov. Further research is needed to confirm if this compound directly targets Complex I or induces mitochondrial dysfunction through similar or alternative pathways.

Mechanisms of Antimicrobial Action of this compound

This compound is described as an antibacterial compound that functions through a distinct mode of action, primarily targeting bacterial cell components and inhibiting essential growth processes biosynth.com. While the specific details of its antifungal mechanism are less elaborated in the provided results, related compounds like aureothin also exhibit antifungal activity adipogen.commdpi.com.

Antibacterial Mechanisms of this compound

This compound disrupts bacterial cell wall synthesis and cellular metabolism, leading to bacteriostatic or bactericidal outcomes depending on concentration and bacterial species biosynth.com. Research indicates that natural alkaloids, which also possess antibacterial activity, can disrupt bacterial cell membranes, affect DNA function, and inhibit protein synthesis nih.gov. Antibacterial compounds generally exert their effects through mechanisms such as inhibiting cell wall synthesis, altering plasma membrane integrity, disrupting cellular energy generation, damaging nucleic acid synthesis, disrupting protein synthesis, and modulating key metabolic pathways mdpi.com. This compound's action on cell wall synthesis and metabolism aligns with these general mechanisms biosynth.com.

Antifungal Mechanisms of this compound

While specific mechanisms for this compound's antifungal activity are not detailed, related natural products with γ-pyrone structures have shown antifungal properties nih.gov. General antifungal mechanisms include inhibiting the synthesis of ergosterol (B1671047) (a key fungal membrane component), interacting with membrane sterols, or inhibiting macromolecular synthesis nih.gov. Resistance to antifungals can arise from altered drug targets, changes in sterol biosynthesis, reduced intracellular drug concentration, or overexpression of the drug target nih.gov. Further studies are needed to elucidate the precise antifungal mechanisms of this compound.

Mechanisms of Anti-proliferative/Anticancer Action of this compound in Cellular Models

This compound has shown growth inhibitory effects against human fibrosarcoma HT1080 cells with an IC50 value of 30 µM researchgate.net. Other studies on related compounds and natural products with similar structures have demonstrated anticancer activity through various mechanisms in cellular models. For instance, a novel aureothin diepoxide derivative showed anticancer activity towards various cancer cells by inducing cellular apoptosis nih.gov. Alloimperatorin has been shown to induce apoptosis in HeLa cells through mitochondrial and extrinsic apoptotic pathways, upregulating pro-apoptotic proteins like BAX, caspase-3, -8, and -9, while downregulating anti-apoptotic proteins like BCL-2 nih.gov. Natural products with γ-pyrone scaffolds have a wide variety of activities, including anticancer effects nih.gov. Some studies on anticancer compounds in cellular models focus on inducing apoptosis, disrupting cell cycle progression, or affecting key signaling pathways jmatonline.comfrontiersin.org. While this compound's specific anticancer mechanism requires further investigation, its ability to inhibit cancer cell growth suggests it may act through similar apoptotic or cell cycle regulatory pathways as related compounds.

Nematicidal Mechanisms of this compound

This compound has demonstrated high nematicidal activity against Bursaphelenchus xylophilus, the pine wood nematode, suppressing its growth, reproduction, and behavior nih.govnih.govnih.govresearchgate.net. It was found to be lethal to all developmental stages of the nematode nih.gov. The LC50 values of this compound against different life stages of B. xylophilus (J2s, J3s, and J4s/adults) were 0.83, 1.10, and 1.47 µg/mL, respectively, showing higher activity compared to the positive control abamectin (B1664291) at all tested stages nih.gov.

The exact molecular mechanisms responsible for this compound's nematicidal activity require further elucidation nih.gov. However, research on other nematicidal compounds from natural sources provides potential insights. Some nematicidal compounds can induce tissue damage and apoptosis in the nematode intestine mdpi.com. Essential oils and their components, such as monoterpenes, can disrupt the structure of biomolecules and induce depolarization of mitochondrial membranes in nematodes mdpi.com. Endophytic bacteria, the source of this compound, can control nematodes through various mechanisms, including the production of secondary metabolites and enzymes bu.edu.eg.

Here is a table summarizing the nematicidal activity of this compound against B. xylophilus:

| Nematode Life Stage | LC50 (µg/mL) |

| J2s | 0.83 |

| J3s | 1.10 |

| J4s/adults | 1.47 |

*Data derived from research on Bursaphelenchus xylophilus nih.gov.

Immunomodulatory Effects of this compound in Research Models

While the provided search results mention immunomodulatory effects in the context of related compounds like spectinabilin (B1678161) (neoaureothin) researchgate.netresearchgate.net, and list "Immunomodulator" as a potential activity for this compound in a pipeline product list bioaustralis.com, detailed research findings specifically on the immunomodulatory mechanisms of this compound in research models are not present in the provided snippets. Further investigation is needed to understand the specific immunomodulatory effects and mechanisms of this compound.

Investigational Biological Activities of Alloaureothin in Pre Clinical Models

In Vitro Efficacy of Alloaureothin Against Pathogenic Microorganisms

Studies have investigated the effectiveness of this compound against various pathogenic microorganisms in laboratory settings.

Spectrum of this compound Antibacterial Activity

This compound has demonstrated antibacterial properties in vitro. Research involving compounds, including this compound, isolated from Streptomyces netropsis WLXQSS-4 showed potent growth inhibition against Enterococcus faecalis and Staphylococcus aureus. semanticscholar.orgmdpi.com

Spectrum of this compound Antifungal Activity

This compound is recognized for its antifungal activities. nih.govresearchgate.net

Spectrum of this compound Nematicidal Activity

This compound exhibits notable nematicidal activity. It has been identified as a highly active component with nematicidal properties isolated from the endophytic bacterium Streptomyces sp. AE170020. researchgate.netnih.gov Investigations have shown that both this compound and aureothin (B1665325) can suppress the growth, reproduction, and behavior of the pine wood nematode, Bursaphelenchus xylophilus. researchgate.netnih.gov At a concentration of 5.0 μg/mL, this compound treatment resulted in nematodes exhibiting almost no movement after 24 hours, indicating a potent effect on their viability and motility. researchgate.netnih.gov

Anti-proliferative Activity of this compound in Cancer Cell Lines

The potential of this compound to inhibit the growth of cancer cells has been explored in vitro. Studies have reported antiproliferative activities against human cancer cell lines, specifically HeLa and A549, associated with compounds that include this compound. semanticscholar.orgmdpi.com

Anti-inflammatory and Immunosuppressive Activities of this compound in Cellular Assays

While the provided search results discuss anti-inflammatory and immunosuppressive activities in the context of cellular assays and other compounds frontiersin.organthem.commdpi.comlabtoo.comnih.govmdpi.comcriver.comnih.govnih.gov, detailed findings specifically on this compound's direct effects in these cellular assays were not prominently available. However, given that aureothin, a related compound, has shown anti-inflammatory activity mdpi.com, this suggests that this compound may also possess such properties, warranting further investigation.

Other Emerging Biological Activities of this compound (e.g., antiviral, antiparasitic)

Beyond the more studied activities, other potential biological effects of this compound and related compounds are being explored. This compound has been mentioned in relation to the differential antiviral activity of benzastatin C core.ac.uk, although direct evidence of this compound's antiviral activity was not explicitly detailed in the provided information frontiersin.orgfrontierspartnerships.orgnih.gov. Similarly, while related compounds like aureothin have been reported to have antiparasitic activities nih.gov, specific pre-clinical data on the antiparasitic effects of this compound were not extensively found in the search results scielo.brmdpi.comuliege.benih.govnih.gov. These areas represent potential avenues for future research into this compound's biological profile.

Resistance Mechanisms to Alloaureothin

Microbial Resistance Development to Alloaureothin

While specific detailed studies on the development of microbial resistance directly to this compound are limited in the provided search results, the general principles of microbial resistance development apply to exposure to antimicrobial agents. Resistance can arise through spontaneous genetic mutations that confer a survival advantage in the presence of the compound. lumenlearning.commdpi.com These mutations can be passed vertically to subsequent generations. lumenlearning.com Additionally, microbes can acquire resistance genes from other organisms through horizontal gene transfer mechanisms such as conjugation, transformation, and transduction. lumenlearning.comgeneticsmr.orgwikipedia.org Exposure to an antimicrobial compound can act as a selective pressure, favoring the survival and proliferation of resistant strains. lumenlearning.commdpi.comwikipedia.org The importance of investigating the mode of action of compounds like this compound is highlighted as crucial for avoiding resistance in practical applications. researchgate.netresearchgate.net

Molecular Basis of this compound Resistance (e.g., target modification, efflux pumps)

The molecular mechanisms underlying resistance to bioactive compounds are diverse and can involve several strategies employed by the organism. Two common mechanisms include the modification of the compound's target site and the active efflux of the compound from the cell. lumenlearning.comgeneticsmr.orgreactgroup.org

Target modification involves alterations to the cellular component that the compound interacts with, reducing or eliminating the compound's ability to bind and exert its effect. geneticsmr.orgreactgroup.orgmdpi.comnih.gov This can occur through mutations in the genes encoding the target protein or enzyme, leading to structural changes in the target. geneticsmr.orgmdpi.com

Efflux pumps are membrane-bound transporter proteins that actively pump compounds out of the cell, thereby reducing their intracellular concentration below the level required for activity. lumenlearning.comgeneticsmr.orgreactgroup.orgmicrobialcell.comnih.govmdpi.comdovepress.com These pumps can be specific for a single substrate or can transport a wide range of structurally dissimilar compounds, contributing to multidrug resistance. dovepress.com Efflux pump resistance mechanisms have been observed in various microbes, including those isolated from soil and clinical samples. dovepress.comresearchgate.net One study noted that medium screening activated the production of this compound, and mentioned efflux pump resistance mechanisms in the context of isolates from soil and clinical samples. researchgate.net This suggests a potential relevance of efflux mechanisms in the context of organisms interacting with this compound, although a direct link demonstrating this compound resistance specifically mediated by efflux pumps requires further investigation.

Strategies to Overcome this compound Resistance in Research

Research into overcoming resistance to bioactive compounds, including those like this compound, involves multiple strategies. A key approach is to gain a deeper understanding of the specific resistance mechanisms that emerge. geneticsmr.org This includes identifying the molecular basis of resistance, such as specific target modifications or the types of efflux pumps involved. geneticsmr.org

Strategies to combat resistance in a broader context of antimicrobial agents include the development of new compounds that are not substrates for existing resistance mechanisms or that can circumvent modified targets. Another avenue involves the use of inhibitors that can block resistance mechanisms, such as efflux pump inhibitors, which can restore the activity of the bioactive compound. mdpi.comdovepress.com

Furthermore, integrated approaches, such as combining different control methods or utilizing compounds with multiple modes of action, can help to reduce the selective pressure for resistance to any single compound. preprints.orgmdpi.com Advanced molecular techniques, such as real-time polymerase chain reaction (RT-PCR), droplet digital PCR (ddPCR), and loop-mediated isothermal amplification (LAMP) coupled with CRISPR/Cas12a, along with DNA barcoding and microarrays, can aid in the rapid detection and identification of resistant strains, facilitating timely intervention and management strategies. researchgate.net Proteomics can also provide insights into the protein signatures associated with resistance. researchgate.net

Research into compounds derived from natural sources, like this compound produced by Streptomyces species, also contributes to the discovery of new agents with potentially novel modes of action, which could be less susceptible to existing resistance mechanisms. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Methodologies in Alloaureothin Research

High-Resolution Mass Spectrometry for Alloaureothin Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in metabolomics, offering high throughput, sensitivity, specificity, and resolving power for the analysis of metabolites animbiosci.org. The coupling of liquid chromatography with HRMS (LC-HRMS) is particularly effective for profiling metabolites, enabling the detection and measurement of a wide range of compounds and providing detailed insights into the metabolic state of a sample researchgate.net. HRMS is invaluable for identifying metabolites due to its exceptional mass resolution and accuracy, necessitating a stringent methodological approach researchgate.net. This technique allows for the precise determination of mass-to-charge ratios, which are crucial for establishing elemental compositions and identifying both known and unknown compounds or their metabolic products researchgate.netmdpi.com. Compared to lower-resolution techniques, HRMS enhances data quantity and quality, facilitating the differentiation of molecules with very similar masses researchgate.net. This capability is especially important when analyzing complex samples containing numerous metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized as a profoundly powerful method for the elucidation of organic molecule structures rsc.org. It delivers detailed information regarding the connectivity and spatial arrangement of atoms within a molecule lehigh.edu. Significant advancements in NMR spectroscopy have made many structural determinations quite routine uni-hamburg.de. NMR allows for both the identification of chemical species and their subsequent quantification within a mixture, even in situ, without requiring prior calibration rptu.de. Quantitative NMR methods are instrumental in applying NMR to monitor reactions and processes rptu.de. While conventional NMR equipment is primarily designed for structural elucidation, methodologies and apparatuses can be adapted for monitoring reactions and processes, offering intricate details about complex chemical transformations rptu.de. Furthermore, machine learning frameworks are being developed to automate the process of structural elucidation from routine NMR spectra, enabling the prediction of substructures and the construction of potential constitutional isomers rsc.org.

X-ray Crystallography Applications in this compound Research (e.g., protein-ligand complexes)

X-ray crystallography serves as a robust technique for examining the precise spatial arrangement and interactions within protein-ligand complexes nih.govspringernature.comnih.gov. This method can yield atomic-level understanding of how a small molecule like this compound might interact with target proteins. Crystal structures of protein-ligand complexes can be achieved through co-crystallization or by introducing the ligand into pre-formed protein crystals via soaking nih.govspringernature.com. Achieving highly occupied stoichiometric complexes requires careful consideration of the ligand concentration and quantity used nih.govspringernature.com. Progress in the technique allows for the routine determination of ligand complex structures, provided that crystallization conditions and protein structures are already known nih.gov. Molecular replacement can assist in data analysis, and automated fitting of the ligand to the residual electron density simplifies the structural determination of the complex nih.gov.

Chromatographic Techniques for this compound Purity and Research-Scale Characterization (e.g., HPLC, TLC)

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental for the characterization and assessment of the purity of chemical compounds such as this compound. HPLC is a widely used technique for determining purity by separating components based on their differential partitioning between a stationary phase and a mobile phase mtoz-biolabs.com. The purity of a sample is evaluated by analyzing the resulting chromatogram, typically by calculating the ratio of the main peak area to the total area of all peaks mtoz-biolabs.com. The presence of multiple peaks in a chromatogram can indicate the presence of impurities or degradation products mtoz-biolabs.com. HPLC generally offers advantages in terms of sensitivity, selectivity, and reproducibility when compared to TLC phcog.com. TLC is also employed for assessing purity, often in conjunction with HPLC researchgate.netnih.gov. Both methods are vital for quality control and ensuring the reliability of research data phcog.comresearchgate.net. Developing effective HPLC methods is crucial for separating structurally similar compounds and requires assessing peak purity, frequently utilizing data from detectors like Diode Array Detectors (DAD) alongside MS detection chromatographyonline.com.

Bioanalytical Assays for this compound Quantification in Research Studies

Bioanalytical methods are essential for the accurate quantification of analyte concentrations within biological samples, providing critical support for research studies ich.org. These methods undergo validation to ensure the reliability and consistency of the analytical results ich.org. For small molecules, chromatographic methods, frequently coupled with mass spectrometry (e.g., LC-MS/MS), are commonly utilized for quantitative analysis ich.orgnih.govardena.com. Method development involves establishing the procedures and conditions necessary for quantification, including the characterization of reference standards and quality control samples, and evaluating parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability ich.org. Bioanalytical assays are designed to be both robust and sensitive enough to detect analytes at the required levels of quantification ardena.com. Challenges in developing bioanalytical methods can include issues such as non-specific binding, ion suppression, and ionization efficiency clinicalleader.com.

Theoretical and Computational Studies on Alloaureothin

Molecular Docking and Dynamics Simulations of Alloaureothin-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule, such as this compound, and a biological target, typically a protein. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor mdpi.comcam.ac.uk. MD simulations extend this by providing a dynamic view of the interaction over time, accounting for the flexibility of both the ligand and the target and the influence of the surrounding environment nih.govplos.orgnih.govebsco.commdpi.com.

While specific detailed studies on the molecular docking and dynamics simulations of this compound with particular targets were not extensively detailed in the search results, the application of these methods is a standard practice in understanding the mechanism of action of bioactive compounds. For instance, molecular docking and dynamics simulations have been employed to investigate the binding of inhibitors to enzymes like xanthine (B1682287) oxidase and human Topoisomerase I, providing insights into binding poses, conformational changes, and interaction energies mdpi.comnih.govnih.gov. These computational approaches are crucial for understanding how a molecule like this compound might interact with its biological targets at an atomic level, which is essential for rational drug design and understanding its observed activities, such as cytotoxicity against HT1080 cells ebi.ac.uknih.gov.

Combining crystal structures with free energy simulations and molecular docking can provide a theoretical basis for understanding the interactions of compounds like this compound with proteins such as AurF, which is involved in the biosynthesis of related compounds dp.tech.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the chemical structure of a set of compounds and their biological activity. nih.govnih.gov By analyzing molecular descriptors that encode various structural and physicochemical properties, QSAR models can predict the activity of new or untested compounds. nih.govnih.gov This approach is valuable in identifying the key structural features responsible for the observed activity and guiding the synthesis of analogs with improved properties.

Although direct QSAR studies specifically focused on a large series of this compound analogs were not prominently featured in the search results, QSAR analysis has been applied to related polypropionate derivatives and other bioactive compounds to understand the structural requirements for activity. For example, QSAR analysis of ascofuranone (B1665194) derivatives highlighted the importance of specific functional groups and structural features for inhibitory activity against alternative oxidase nih.gov. Similarly, QSAR models have been developed for amide derivatives as xanthine oxidase inhibitors, demonstrating the ability to predict biological activity based on molecular descriptors nih.gov.

The application of QSAR modeling to this compound and its analogs would involve:

Defining a set of this compound analogs with known biological activity (e.g., cytotoxicity).

Calculating a range of molecular descriptors for each compound.

Using statistical or machine learning methods to build a model that relates the descriptors to the activity.

Validating the model's predictive power.

Such a study could reveal which parts of the this compound structure are crucial for its activity and inform the design of more potent or selective derivatives.

De Novo Design of this compound-Inspired Molecules

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, without relying on existing templates. nih.govnih.govschrodinger.comnumberanalytics.com This differs from traditional lead optimization, which modifies existing active compounds. De novo design algorithms use computational methods to assemble molecules atom by atom or fragment by fragment, guided by criteria such as predicted binding affinity, synthesizability, and desired physicochemical properties. nih.govnumberanalytics.com

While the search results did not specifically mention de novo design efforts focused explicitly on this compound-inspired molecules, the principles and techniques of de novo design are broadly applicable to the discovery of new compounds based on the structural features of natural products like this compound. De novo design platforms can explore vast chemical spaces, generating billions of novel molecular structures. schrodinger.comfujitsu.com These platforms often integrate machine learning and physics-based calculations to predict the properties and potential activity of the generated molecules. schrodinger.comfujitsu.com

Inspired by the unique polypropionate structure and the p-nitrophenyl group of this compound, de novo design approaches could be used to generate novel molecular scaffolds or analogs that retain or enhance desired biological activities while potentially improving other properties. This could involve fragment-based design strategies, where key fragments of this compound are used as building blocks, or evolutionary algorithms that iteratively generate and refine molecular structures based on predefined objectives. numberanalytics.com

Cheminformatics and Bioinformatics Approaches in this compound Research

Cheminformatics and bioinformatics are interdisciplinary fields that apply computational and statistical methods to chemical and biological data, respectively. researchgate.net In the context of this compound research, these approaches are valuable for managing, analyzing, and interpreting the vast amounts of data generated from its discovery, characterization, and biological evaluation.

Cheminformatics tools can be used to:

Manage and search chemical databases containing information about this compound and related compounds, including their structures, properties, and reported activities. nih.gov

Analyze the structural diversity of this compound and its analogs.

Predict physicochemical properties relevant to its behavior and potential applications.

Bioinformatics approaches are particularly useful in understanding the microbial production of this compound. This compound is produced by Streptomyces species, and bioinformatics plays a crucial role in the genomic and metabolomic investigation of these microorganisms. mdpi.comresearchgate.net

Bioinformatics tools can be applied to:

Identify and analyze biosynthetic gene clusters (BGCs) responsible for the production of this compound and related polyketides. mdpi.comresearchgate.netresearchgate.netnih.gov Genomic sequencing and bioinformatics analysis have revealed predicted BGCs in Streptomyces strains that produce this compound, suggesting similar biosynthetic mechanisms to related compounds like aureothin (B1665325). mdpi.comresearchgate.net

Compare BGCs from different strains to understand variations in secondary metabolite production. researchgate.net

Predict the function of genes within the BGCs based on homology to known enzymes involved in polyketide biosynthesis. mdpi.com

Integrate genomic data with metabolomic profiling to link specific genes or gene clusters to the production of this compound and other metabolites. mdpi.comresearchgate.net

Cheminformatics and bioinformatics together provide a comprehensive framework for studying this compound, from its molecular structure and properties to its biological origin and potential applications. They facilitate the extraction of information from large datasets and provide theoretical insights that complement experimental studies. researchgate.net

Future Directions and Research Gaps in Alloaureothin Science

Exploration of Undiscovered Alloaureothin Derivatives from Natural Sources

The discovery of this compound and its congener aureothin (B1665325) from Streptomyces species highlights the potential of microbial sources, particularly endophytic bacteria, to produce novel bioactive secondary metabolites mdpi.comwikipedia.org. Endophytic bacteria, residing within plant tissues, are considered a rich and relatively underexplored reservoir of natural products with diverse biological activities wikipedia.org.

Future research should focus on the targeted isolation and structural elucidation of new this compound derivatives from a wider range of natural sources, including diverse microbial strains from various ecological niches and different plant species. Advanced techniques such as genome mining and metabolomics are crucial for this exploration researchgate.netnih.gov. Genome mining allows for the identification of silent or cryptic biosynthetic gene clusters (BGCs) that may encode for the production of novel this compound analogs not expressed under standard laboratory conditions nih.govnih.gov. Metabolomics, on the other hand, provides a snapshot of the metabolites produced by an organism, aiding in the detection and identification of new derivatives researchgate.netnih.gov.

Integrating these approaches can help prioritize promising strains and guide the isolation of new this compound-like compounds. Challenges remain in cultivating slow-growing or unculturable microbes, necessitating the development of novel cultivation techniques and single-cell approaches to unlock their biosynthetic potential.

Advances in Synthetic Biology for this compound Production and Diversification

Synthetic biology offers powerful tools to enhance the sustainable production of this compound and create novel, non-natural analogs with potentially improved properties. The biosynthesis of this compound involves complex enzymatic machinery, typically polyketide synthases (PKSs), encoded by BGCs uni.lu.

Future directions include applying metabolic engineering and synthetic biology approaches to optimize this compound production in native or heterologous hosts, such as engineered Streptomyces strains or other amenable microorganisms . This could involve optimizing gene expression, enhancing precursor supply, and eliminating competing pathways.

Furthermore, synthetic biology enables the diversification of the this compound scaffold through combinatorial biosynthesis and enzymatic engineering . By manipulating the genes within the this compound BGC or introducing genes from other pathways, researchers can generate a library of hybrid or modified polyketides. Directed evolution and rational design of the biosynthetic enzymes can also lead to the production of novel analogs with altered structures and potentially enhanced or altered biological activities. Challenges lie in the complex nature of polyketide biosynthesis and the need for robust genetic tools and host strains for efficient engineering.

Novel Therapeutic Target Identification for this compound and its Analogs

While this compound has demonstrated bioactivities such as nematicidal and antiproliferative effects, the precise molecular targets and mechanisms of action are not fully elucidated uni.lumdpi.comwikipedia.org. Identifying the specific proteins or pathways that this compound and its analogs interact with is crucial for understanding their biological effects and developing them as potential therapeutic agents.

Future research should prioritize the identification of novel therapeutic targets using a combination of classical and modern approaches. Biochemical methods, such as affinity purification coupled with mass spectrometry, can be used to isolate proteins that bind directly to this compound. Cell-based assays and phenotypic screening can help pinpoint cellular processes affected by the compound.

Advanced techniques like chemical proteomics and activity-based protein profiling (ABPP) are particularly valuable for identifying protein targets in a more global and unbiased manner within complex biological systems. Computational approaches, including molecular docking and network analysis, can complement experimental studies by predicting potential targets and pathways based on the chemical structure of this compound and existing biological data. Understanding the mechanism of action at a molecular level will facilitate the rational design of more potent and selective analogs with reduced off-target effects.

Development of this compound as a Chemical Biology Research Tool

Small molecules like this compound, with defined bioactivities, can serve as valuable chemical biology tools to perturb specific biological processes and gain insights into cellular mechanisms. Developing this compound and its derivatives into research tools presents a significant future direction.

This could involve synthesizing modified versions of this compound with attached tags (e.g., fluorescent labels, biotin) to track its localization within cells, identify its binding partners, or monitor its cellular uptake and metabolism. Activity-based probes derived from this compound could be designed to covalently label its enzymatic targets, allowing for their identification and functional characterization.

Such tools would be invaluable for dissecting the biological pathways influenced by this compound, studying its cellular targets in situ, and understanding the consequences of modulating these targets. The development of these tools requires expertise in synthetic organic chemistry, probe design, and various biological and imaging techniques.

Interdisciplinary Approaches to this compound Research

Addressing the complexities of this compound science necessitates a strong emphasis on interdisciplinary collaboration. Future research should actively integrate expertise from various fields to accelerate discovery and understanding.

Key disciplines for collaboration include:

Microbiology and Natural Product Chemistry: For the discovery and isolation of new derivatives from diverse sources.

Synthetic Biology and Metabolic Engineering: For optimizing production and generating novel analogs.

Biochemistry and Molecular Biology: For elucidating mechanisms of action and identifying targets.

Chemical Biology: For developing this compound-based research tools.

Cheminformatics and Bioinformatics: For analyzing large datasets, predicting properties, and identifying potential targets and BGCs.

Structural Biology: For determining the 3D structures of this compound-interacting proteins.

Pharmacology and Toxicology: For evaluating the biological activities and safety profiles of this compound and its analogs (excluding dosage/administration and adverse effects as per instructions).

Interdisciplinary teams can leverage diverse methodologies and perspectives to tackle complex challenges, from the initial discovery and characterization of this compound derivatives to understanding their biological roles and potential applications. This integrated approach is essential for unlocking the full potential of this compound and its related compounds.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Alloaureothin’s structural identity and purity?

this compound requires a combination of high-resolution mass spectrometry (HR-MS) for molecular formula confirmation (e.g., observed [M+H⁺] at m/z 398.4 vs. calculated 397.4) and nuclear magnetic resonance (NMR) spectroscopy to resolve its stereochemical differences from Aureothin, despite identical molecular formulas (C₂₂H₂₃NO₆) . Chromatographic purity can be assessed via reverse-phase HPLC with UV detection, using a C18 column and acetonitrile-water gradient. For novel isolates, X-ray crystallography is critical to confirm absolute configuration, as structural isomers like Aureothin may exhibit divergent bioactivities .

Q. How should researchers design dose-response experiments to evaluate this compound’s nematicidal activity?

Dose-response studies should test this compound across a logarithmic concentration range (e.g., 0.1–10 µg mL⁻¹) against target nematodes like Bursaphelenchus xylophilus. Include solvent controls (e.g., DMSO) and positive controls (e.g., abamectin). Mortality rates are quantified after 24–48 hours, with LC₅₀ values calculated using probit analysis. For example, this compound’s LC₅₀ against B. xylophilus L2 larvae is 0.83 µg mL⁻¹, demonstrating higher potency than abamectin (1.47 µg mL⁻¹) . Replicate experiments at least three times to ensure statistical robustness.

Q. What in vitro assays are suitable for assessing this compound’s effects on nematode behavior and reproduction?

- Thrashing assay : Measure motility reduction by counting body bends per minute in liquid media. This compound at 1 µg mL⁻¹ reduces thrashing frequency from 54 ± 4 to 14 ± 4 movements, indicating neuromuscular disruption .

- Egg hatch inhibition : Expose nematode eggs to this compound (e.g., 20 µg mL⁻¹) and monitor hatch rates over 72 hours. A >90% inhibition compared to solvent controls suggests embryotoxicity .

- Fecundity assays : Quantify eggs laid per gravid adult using microscopy. This compound at 5 µg mL⁻¹ reduces egg output from 12 ± 3 to 3 ± 1 per female .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity across nematode life stages?

this compound exhibits stage-specific efficacy (e.g., LC₅₀ of 0.83 µg mL⁻¹ for L2 larvae vs. 1.47 µg mL⁻¹ for adults). To address this, perform RNA-seq or proteomic analyses to identify differential gene/protein expression in larval vs. adult stages. Alternatively, test receptor-binding affinity using surface plasmon resonance (SPR) to determine if target availability varies with development .

Q. What experimental strategies can differentiate this compound’s mode of action from structural analogs like Aureothin?

- Comparative metabolomics : Profile nematode metabolites after exposure to both compounds. Distinct metabolic disruptions (e.g., in lipid synthesis or ATP production) can reveal unique targets.

- Genetic knockdown : Use RNAi to silence putative targets (e.g., acetylcholinesterase or cytochrome P450 enzymes) and assess resistance phenotypes.

- Crystallography : Compare ligand-receptor binding modes if structural data for target proteins are available .

Q. How should researchers optimize this compound’s formulation for enhanced bioavailability in soil environments?

Conduct stability tests under varying pH (4–9), temperature (15–35°C), and organic matter content. Encapsulation in chitosan nanoparticles or lignin-based carriers can improve persistence. Validate efficacy via soil microcosm experiments, measuring nematode population reduction over 30 days compared to free compound .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., log-logistic or Weibull) to fit dose-response curves. For time-series motility data, apply repeated-measures ANOVA with Tukey’s post hoc test. Report effect sizes (e.g., Cohen’s d) for thrashing frequency changes and survival analyses .

Q. How can researchers address batch-to-batch variability in this compound production from Streptomyces sp.?

Standardize fermentation conditions (e.g., pH 7.2, 28°C, 120 rpm) and extract purification steps (e.g., silica gel chromatography followed by semi-preparative HPLC). Validate consistency via LC-MS and bioactivity assays across three independent batches .

Data Contradiction Analysis

Q. How to interpret discrepancies between this compound’s in vitro potency and in vivo field efficacy?

Soil adsorption and microbial degradation often reduce field performance. Perform LC-MS soil residue analysis to quantify bioavailability. If degradation is observed, identify metabolites via HR-MS/MS and test their bioactivity. Adjust application timing (e.g., pre-planting) or combine with synergists (e.g., cytochrome P450 inhibitors) to enhance persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.